![molecular formula C19H31N7O4S2 B569842 (2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol CAS No. 610271-56-2](/img/structure/B569842.png)
(2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol
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Description
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether (Timolol EP Impurity C; Timolol BP Impurity C; Timolol USP Related Compound C) is a mixture of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (R)-(+)-Timolol ether and 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (S)-(-)-Timolol ether, both impurities of (R)-(+)-Timolol and (S)-(-)-Timolol, respectively.
Scientific Research Applications
Antibacterial and DNA Cleavage Potential : A derivative, synthesized using a compound with the 1,2,5-thiadiazole moiety, displayed in vitro antibacterial inhibition and DNA cleavage potential. This study highlights its potential applications in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Metabolic Analysis : Research on timolol, which includes the morpholine and thiadiazol rings similar to the queried compound, explored its metabolic transformation in humans and animals, revealing oxidation and hydrolytic cleavage processes (Tocco et al., 1980).
Resolution for Enantiomerically Enriched Compounds : A study involving lipase-catalyzed resolution of a similar compound was conducted for the preparation of enantiomerically enriched timolol (Kamal, Krishnaji, & Khan, 2008).
Use in Heterocyclic Scaffold Syntheses : A morpholine derivative was utilized as a “chemical multitalent” for the easy transformation into valuable heterocyclic building blocks, demonstrating its versatility in chemical syntheses (Pandey, Gaikwad, & Gadre, 2012).
Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds synthesized with a morpholin-4-yl group exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential therapeutic applications (Papoyan et al., 2011).
Orally Active Neurokinin-1 Receptor Antagonist : A compound incorporating the morpholin-4-yl moiety was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential as a therapeutic agent (Harrison et al., 2001).
Antitubercular and Antifungal Activity : Novel derivatives including morpholin-4-ylmethyl groups showed promising antitubercular and antifungal activities (Syed, Ramappa, & Alegaon, 2013).
properties
IUPAC Name |
N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPUXCABRWWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)- | |
CAS RN |
610271-56-2 |
Source
|
Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610271562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5J1NXF2G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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